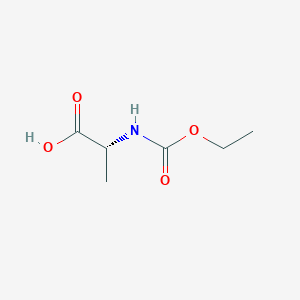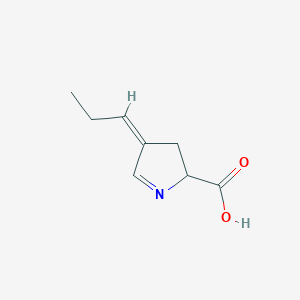![molecular formula C8H10ClNO2 B118451 Chlorhydrate de 6-méthyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol CAS No. 1006-21-9](/img/structure/B118451.png)
Chlorhydrate de 6-méthyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Vue d'ensemble
Description
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride, also known as Pyridoxine Impurity A, is a compound with the empirical formula C8H9NO2 · HCl . It is often used as a pharmaceutical secondary standard and certified reference material .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is represented by the empirical formula C8H9NO2 · HCl . The molecular weight of the compound is 187.62 .Physical And Chemical Properties Analysis
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is a solid compound . It has a molecular weight of 187.63 . The compound should be stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Biochimie
Les biochimistes utilisent le chlorhydrate de 6-méthyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol dans les études enzymatiques et les analyses de voies métaboliques. Il agit comme un analogue de la pyridoxine, aidant à l'exploration des réactions enzymatiques et du métabolisme de la vitamine B6 .
Chimie médicinale
En chimie médicinale, ce composé est utilisé comme étalon secondaire pour le contrôle qualité dans les laboratoires pharmaceutiques. Il offre une alternative économique aux étalons de travail internes, qui sont essentiels pour la validation des méthodes et les tests de stabilité des produits médicinaux .
Chimie analytique
Les chimistes analytiques utilisent ce composé dans diverses applications analytiques, notamment les tests de libération pharmaceutique, le développement de méthodes et l'étalonnage. Il est particulièrement précieux dans les analyses qualitatives et quantitatives, garantissant une mesure précise des ingrédients pharmaceutiques .
Synthèse organique
Ce composé trouve son application en synthèse organique comme bloc de construction pour des molécules plus complexes. Il est utilisé dans la synthèse de divers composés organiques, en particulier ceux liés aux dérivés de la pyridoxine .
Génie chimique
En génie chimique, le this compound est impliqué dans l'optimisation des procédés de production pharmaceutique. Il est utilisé pour tester et améliorer l'efficacité des procédés chimiques, garantissant la scalabilité et la reproductibilité de la fabrication des médicaments .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has a hazard statement of H302, which indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with pyridoxine, a form of vitamin B6, and its related enzymes. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their catalytic activity .
Cellular Effects
The effects of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the levels of key metabolites and enzymes .
Molecular Mechanism
At the molecular level, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their function. This binding can lead to changes in the conformation of the target molecules, affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
In animal models, the effects of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride vary with dosage. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Studies have identified threshold doses at which the compound begins to exhibit significant biological activity, as well as doses at which toxic effects become apparent .
Metabolic Pathways
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and the levels of various metabolites. For example, it can affect the metabolism of pyridoxine and related compounds, leading to changes in the levels of these metabolites in cells .
Transport and Distribution
Within cells and tissues, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYSWYUCXGLWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COCC2=C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905620 | |
| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006-21-9 | |
| Record name | Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the acid-catalyzed reaction of pyridoxal with phenols in the synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride?
A1: The research highlights a novel synthetic route for 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols, a class of compounds that includes 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride. The method uses readily available pyridoxal and various phenols as starting materials and employs hydrochloric acid as a catalyst []. This approach offers advantages such as good yields and the use of easily accessible reagents. The study specifically demonstrates the synthesis of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (TM2002), a known biologically active compound, showcasing the potential of this method for synthesizing similar furo[3,4-c]pyridine derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)

